molecular formula C11H11ClO2 B2393105 (2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride CAS No. 943116-95-8

(2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride

Cat. No.: B2393105
CAS No.: 943116-95-8
M. Wt: 210.66
InChI Key: MZQAIEWMTIEPMC-UHFFFAOYSA-N
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Description

(2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride is an organic compound with the molecular formula C11H11ClO2. It is a derivative of indene, a bicyclic hydrocarbon, and contains an acetyl chloride functional group. This compound is used in various chemical reactions and research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride typically involves the reaction of 2,3-dihydro-1H-inden-5-ol with acetyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of acetyl chloride. A common method involves the use of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The acetyl chloride group can be substituted by nucleophiles, such as amines or alcohols, to form amides or esters.

    Hydrolysis: In the presence of water, the acetyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form (2,3-Dihydro-1H-inden-5-yloxy)ethanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Catalysts: Bases like pyridine or triethylamine are often used to neutralize the hydrochloric acid formed during reactions.

    Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are used to maintain anhydrous conditions.

Major Products

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Carboxylic Acids: Formed by hydrolysis.

Scientific Research Applications

(2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of various derivatives.

    Biology: In the study of enzyme mechanisms and protein modifications.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride involves the reactivity of the acetyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the indene ring with an acetyl chloride functional group. This combination provides distinct reactivity and applications compared to other similar compounds.

Biological Activity

(2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride is a synthetic organic compound with potential applications in various fields, particularly in medicinal chemistry. Its unique structural features allow it to interact with biological systems, making it a subject of interest for researchers exploring its biological activities.

The compound is characterized by an indene moiety linked to an acetyl chloride functional group, which enhances its reactivity and potential interactions with biological targets.

Property Value
IUPAC Name This compound
Molecular Formula C11H11ClO2
Molecular Weight 210.66 g/mol
Appearance Colorless liquid

The biological activity of this compound primarily involves its ability to modulate enzyme activity. The compound can bind to specific enzymes or receptors, influencing their function and subsequently affecting various biological pathways.

Interaction with Enzymes

Research indicates that this compound may act as an inhibitor for certain enzymes, which could lead to therapeutic effects in conditions such as inflammation and neurodegenerative diseases. For instance, it has been shown to inhibit butyrylcholinesterase (BuChE), an enzyme associated with Alzheimer's disease.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

  • Enzyme Inhibition :
    • The compound has demonstrated significant inhibition of BuChE, with IC50 values suggesting potent activity compared to standard inhibitors like galantamine .
    • In vitro studies have shown that it can effectively reduce enzyme activity in a concentration-dependent manner.
  • Neuroprotective Effects :
    • In cellular models, the compound exhibited neuroprotective properties by reducing oxidative stress and inflammation markers .
    • It has been noted for its ability to cross the blood-brain barrier, enhancing its potential as a therapeutic agent for central nervous system disorders.
  • Antidiabetic Activity :
    • Preliminary studies have suggested that this compound may possess antidiabetic properties through modulation of glucose metabolism and insulin sensitivity .

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study evaluated the effects of this compound on neuronal cells exposed to amyloid-beta (Aβ) peptides. The results indicated that treatment with the compound significantly reduced Aβ-induced cytotoxicity and improved cell viability through the inhibition of reactive oxygen species (ROS) production.

Case Study 2: Enzyme Kinetics Analysis

In a comparative study involving various compounds, this compound was found to be a non-competitive inhibitor of BuChE. Kinetic analysis revealed that the compound's inhibition constant (KI) was significantly lower than that of traditional inhibitors, highlighting its potential as a more effective therapeutic agent .

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c12-11(13)7-14-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQAIEWMTIEPMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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